2-(Dimethylamino)acetyl chloride
Overview
Description
2-(Dimethylamino)acetyl chloride is an organic compound with the molecular formula C4H8ClNO. It is a derivative of acetyl chloride where the acetyl group is substituted with a dimethylamino group. This compound is used in various chemical reactions and has applications in the pharmaceutical industry as an intermediate.
Scientific Research Applications
2-(Dimethylamino)acetyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of amides, esters, and other derivatives.
Biology: In the synthesis of biologically active compounds and as an intermediate in the preparation of pharmaceuticals.
Medicine: Used in the development of drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
Safety and Hazards
This compound is considered hazardous. It reacts violently with water and is flammable. Containers may explode when heated. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is also harmful if swallowed and causes severe skin burns and eye damage .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)acetyl chloride can be synthesized through the reaction of dimethylamine with acetyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction is as follows:
CH3COCl+HN(CH3)2→CH3C(O)N(CH3)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)acetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form dimethylamine and acetic acid.
Condensation Reactions: It can participate in condensation reactions with various compounds to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran
Catalysts: Acid or base catalysts depending on the reaction
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Comparison with Similar Compounds
Similar Compounds
Acetyl chloride: Similar in structure but lacks the dimethylamino group.
Dimethylamine: Contains the dimethylamino group but lacks the acetyl chloride moiety.
N,N-Dimethylacetamide: A related compound where the acetyl chloride is replaced by an acetamide group.
Uniqueness
2-(Dimethylamino)acetyl chloride is unique due to its combination of the acetyl chloride and dimethylamino functionalities, making it a versatile reagent in organic synthesis. Its ability to form a variety of derivatives through substitution and condensation reactions highlights its importance in chemical research and industrial applications.
Properties
IUPAC Name |
2-(dimethylamino)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-6(2)3-4(5)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYRPALGSNDUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426634 | |
Record name | 2-(dimethylamino)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51552-16-0 | |
Record name | 2-(dimethylamino)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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